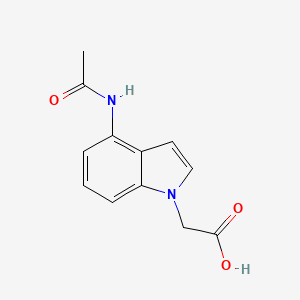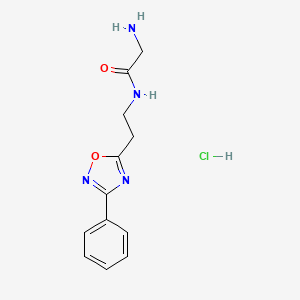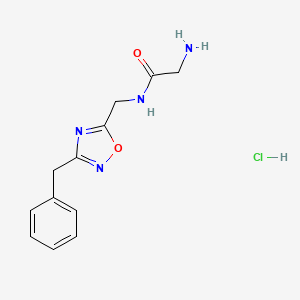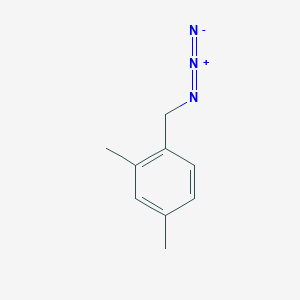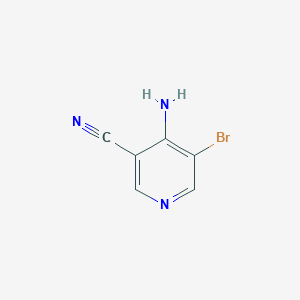![molecular formula C7H15NO5S B1377864 2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid CAS No. 1375472-61-9](/img/structure/B1377864.png)
2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid
Descripción general
Descripción
“2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid” is a chemical compound with the CAS Number: 1375472-61-9 . Its IUPAC name is { [(2-isopropoxyethyl)sulfonyl]amino}acetic acid . The compound has a molecular weight of 225.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO5S/c1-6(2)13-3-4-14(11,12)8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Biotechnological Applications
Acetic acid, a related compound, plays a pivotal role in yeast research, particularly in understanding cell death mechanisms. This knowledge has implications for biotechnology and biomedicine, where acetic acid-induced cell death mechanisms offer insights into developing more robust yeast strains for industrial applications and potential therapeutic targets in medicine (Chaves et al., 2021).
Environmental and Materials Science
The corrosion effect of acetic acid on carbon steel, particularly in CO2 corrosion, is significant in the oil and natural gas industry. Understanding the impact of acetic acid on metallic materials aids in developing effective corrosion prevention measures, highlighting the importance of this compound in materials science and engineering (Key, 2014).
Food and Beverage Industry
Acetic acid bacteria (AAB) are crucial in producing vinegar and fermented beverages like kombucha and kefir. The unique oxidative fermentation process of AAB converts various substrates into valuable products, including the well-known transformation of ethanol into acetic acid. This review emphasizes the physiological aspects of AAB, their role in food and beverage production, and potential health benefits, thus underlining the significance of acetic acid in both traditional and innovative food technologies (Lynch et al., 2019).
Environmental Remediation
The reactivity and effectiveness of acetic acid in environmental remediation, particularly in the treatment of wastewater and the control of invasive species, are noteworthy. For instance, vinegar (acetic acid) has been evaluated for its herbicidal properties and as a bioherbicide, offering an environmentally friendly alternative for weed control in various regions, including Thailand. This exemplifies the potential of acetic acid in developing sustainable agricultural practices and environmental management strategies (Mahachai & Subsoontorn, 2021).
Propiedades
IUPAC Name |
2-(2-propan-2-yloxyethylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5S/c1-6(2)13-3-4-14(11,12)8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNZJSOIUKMNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone hydrobromide](/img/structure/B1377783.png)
![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
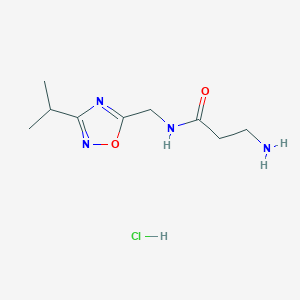
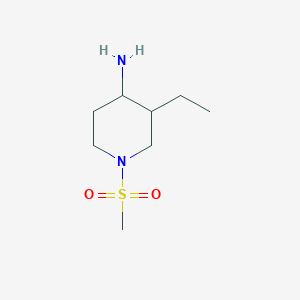
![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)
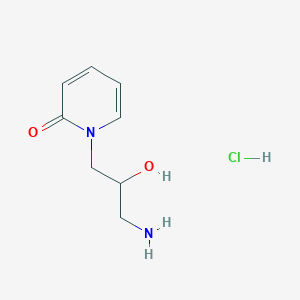

iodonium p-toluenesulfonate](/img/structure/B1377793.png)
